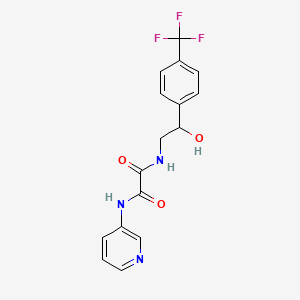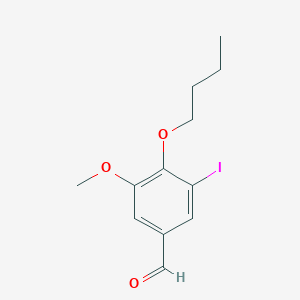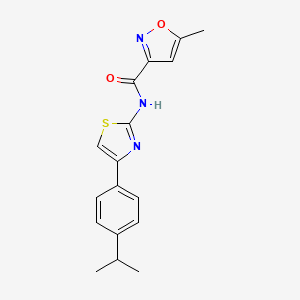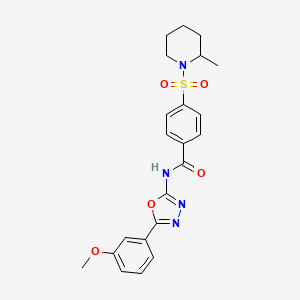
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine” is a chemical compound that serves as an intermediate during the synthesis of Nilotinib . Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of “4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine” and its derivatives has been characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups . It has been structurally characterized only in the form of its piperazin-1-ium salt .Chemical Reactions Analysis
The chemical reactions of “4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine” involve its ability to inhibit in vivo angiogenesis and its DNA cleavage abilities . These reactions were evaluated after incubating with calf thymus DNA followed by gel electrophoresis .Aplicaciones Científicas De Investigación
Leukemia Treatment
The compound has been used in the synthesis of Imatinib , one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell .
Anti-Angiogenic Activity
A series of novel derivatives of the compound have been synthesized and their efficacy to inhibit in vivo angiogenesis was evaluated using the chick chorioallantoic membrane (CAM) model . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer .
DNA Cleavage Studies
These novel derivatives also exhibited differential migration and band intensities in DNA binding/cleavage assays . Many small molecules exert their anticancer activities by binding with DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .
Synthesis of N-(Pyridin-2-yl)amides
The compound can be used in the synthesis of N-(pyridin-2-yl)amides . These amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
Under different reaction conditions, the compound can also be used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . These pyridines have been synthesized respectively from α-bromoketones and 2-aminopyridine .
Structural Studies
The compound has been structurally characterized in the form of its piperazin-1-ium salt . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Mecanismo De Acción
Target of Action
The primary target of the compound 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is the tyrosine-protein kinase ABL1 . This protein acts as a cell-surface receptor for various molecules and plays a crucial role in regulating angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Mode of Action
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine interacts with its target, the tyrosine-protein kinase ABL1, by binding to it . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The interaction results in the inhibition of the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades.
Biochemical Pathways
The interaction of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine with the tyrosine-protein kinase ABL1 affects the angiogenesis pathway . Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels. This is a vital process in growth and development, as well as in wound healing and the formation of granulation tissue. The inhibition of this pathway by 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine can lead to the prevention of the formation of new blood vessels .
Result of Action
The result of the action of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is the inhibition of angiogenesis, leading to the prevention of the formation of new blood vessels . This can have significant effects at the molecular and cellular levels, potentially inhibiting the growth and spread of tumors .
Propiedades
IUPAC Name |
4-methyl-N-pyridin-3-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-4-6-12-10(13-8)14-9-3-2-5-11-7-9/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNDQSCNJSPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2432045.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2432047.png)

![2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2432051.png)



![7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2432061.png)



![3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2432065.png)
